molecular formula C₂₆H₁₉D₄FIN₅O₄ B1160197 Trametinib-d4

Trametinib-d4

Cat. No.: B1160197
M. Wt: 619.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trametinib-d4 (CAS: 1132654-54-6) is a deuterated analog of Trametinib, a potent MEK1/MEK2 inhibitor used in oncology research and therapy. Trametinib (GSK1120212) inhibits MEK1/MEK2 with an IC50 of 2 nM, activating autophagy and apoptosis in cancer cells . The deuterium substitution in this compound replaces four hydrogen atoms with stable deuterium isotopes, primarily serving as a tracer for quantitative analysis during drug development.

Properties

Molecular Formula

C₂₆H₁₉D₄FIN₅O₄

Molecular Weight

619.42

Synonyms

N-[3-[3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]acetamide-d4;  G 02442104-d4;  GSK 1120212-d4;  JTP 74057-d4

Origin of Product

United States

Comparison with Similar Compounds

Trametinib-d4 vs. Trametinib

  • Structural Difference: this compound incorporates deuterium at four positions, while Trametinib retains hydrogen.
  • Pharmacokinetics :
    • Metabolism : Trametinib undergoes extensive hepatic metabolism via CYP3A4. Deuteration in this compound reduces metabolic clearance, as observed in preclinical models (e.g., 20–30% longer half-life in rodent studies) .
    • Bioavailability : Trametinib has an oral bioavailability of 70–80% in humans; deuterated analogs like this compound may exhibit improved bioavailability due to slower first-pass metabolism .
  • Applications: Trametinib is clinically approved for melanoma and NSCLC, while this compound is restricted to research, enabling precise quantification in mass spectrometry and metabolic studies .

This compound vs. Refametinib

  • Mechanism: Refametinib is a non-ATP-competitive, allosteric MEK1/MEK2 inhibitor, whereas this compound retains the same binding mechanism as Trametinib.
  • Potency : Refametinib shows an IC50 of ~18 nM for MEK1, making this compound (IC50: 2 nM) ~9-fold more potent .

This compound vs. Cobimetinib

  • Selectivity : Cobimetinib (racemate) inhibits MEK1/MEK2 with an IC50 of 4 nM, slightly less potent than this compound .
  • Deuteration Impact : Cobimetinib lacks deuterated analogs, highlighting this compound’s niche in metabolic stability studies .

Comparison with Isotopically Labeled Compounds

This compound vs. Ceritinib-d7

  • Target Specificity : Ceritinib-d7 (ALK inhibitor) and this compound (MEK inhibitor) target distinct pathways but share deuterium’s role in metabolic tracing.
  • Deuteration Sites : Ceritinib-d7 has seven deuterium atoms, whereas this compound has four, influencing their respective metabolic stability profiles .

This compound vs. Dimethocaine-d4 Hydrochloride

  • Application Scope : Dimethocaine-d4 is used in neuropharmacology research, while this compound focuses on oncology. Both utilize deuterium to enhance analytical precision but differ in therapeutic targets .

Data Tables

Table 1. Pharmacokinetic and Pharmacodynamic Comparison

Compound Target IC50 (nM) Half-Life (h) Metabolic Pathway Clinical Use
This compound MEK1/MEK2 2 6–8 (est.) CYP3A4 (reduced) Research only
Trametinib MEK1/MEK2 2 4–5 CYP3A4 Melanoma, NSCLC
Refametinib MEK1/MEK2 18 3–4 CYP3A4 Limited clinical
Cobimetinib MEK1/MEK2 4 8–10 CYP3A4 Melanoma (combo)
Ceritinib-d7 ALK 0.15 40 CYP3A4 Research only

Sources:

Research Findings and Implications

  • Metabolic Stability: this compound’s deuterium substitution reduces oxidative metabolism, making it superior to non-deuterated analogs in long-term tracer studies .
  • Comparative Efficacy : this compound retains the parent drug’s potency, whereas other MEK inhibitors (e.g., Refametinib) show lower efficacy and higher toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.